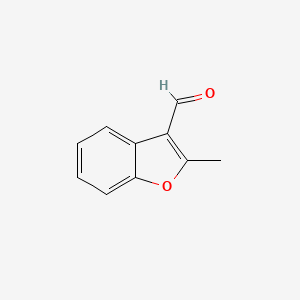

2-Methylbenzofuran-3-carbaldehyde

Beschreibung

Reactions Involving the Formyl Group

The aldehyde functionality is a primary site for a variety of chemical reactions, making it a versatile handle for molecular modification.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles. youtube.com This can lead to the formation of alcohols upon reaction with organometallic reagents like Grignard reagents or reduction with hydride donors.

Condensation reactions with active methylene (B1212753) compounds are also common. For instance, reaction with malonic acid derivatives in the presence of a base like pyridine (B92270) can yield α,β-unsaturated carboxylic acid derivatives. researchgate.net Similarly, condensation with compounds containing active methyl or methylene groups, such as 2,4-pentanedione, can lead to the formation of new heterocyclic rings. researchgate.netmdpi.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Reagent(s) | Product Type | Reference |

| 2-Methylbenzofuran-3-carbaldehyde | Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol | youtube.com |

| This compound | Malonic Acid, Pyridine | (E)-3-(2-Methylbenzofuran-3-yl)acrylic acid | researchgate.net |

| This compound | 2,4-Pentanedione, Ammonium (B1175870) Acetate (B1210297) | Substituted Pyridine | researchgate.netmdpi.com |

| This compound | 2-Thioxoimidazolidin-4-one, Piperidine (B6355638)/Acetic Acid | Condensation Product | mdpi.com |

This table is illustrative and not exhaustive of all possible reactions.

The formyl group can be selectively oxidized to a carboxylic acid using various oxidizing agents. Conversely, selective reduction to a primary alcohol can be achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov Care must be taken in some cases to avoid unwanted side reactions, such as rearrangement, which can be mitigated by quenching the intermediate alkoxide with a weak acid. nih.gov

Table 2: Selective Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product | Reference |

| Oxidation | Standard oxidizing agents | 2-Methylbenzofuran-3-carboxylic acid | |

| Reduction | NaBH₄, Acetic Acid | (2-Methylbenzofuran-3-yl)methanol | nih.gov |

Specific reaction conditions may vary.

Reactions Involving the 2-Methyl Group

The methyl group at the 2-position of the benzofuran (B130515) ring can also be a site for chemical modification.

While less reactive than the formyl group, the 2-methyl group can undergo functionalization. For instance, it can participate in condensation reactions under certain conditions. The synthesis of various organic compounds can be achieved using 2-methylbenzofuran (B1664563) as a building block in reactions like Friedel-Crafts alkylation and acylation. sigmaaldrich.com

Annulation and Cyclization Reactions Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems through annulation and cyclization reactions. These reactions often involve the participation of both the formyl group and another reactive site on the molecule. For example, organocatalytic [3+2] annulation reactions have been reported for the synthesis of 2-arylbenzofuran-3-carbaldehydes. nih.gov Furthermore, the strategic placement of functional groups allows for intramolecular cyclizations to form new fused ring systems. organic-chemistry.orgmdpi.comnih.govrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCYILGZMAMAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344107 | |

| Record name | 2-Methylbenzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55581-61-8 | |

| Record name | 2-Methylbenzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylbenzofuran 3 Carbaldehyde and Analogous Benzofuran 3 Carbaldehydes

Established Strategies for Benzofuran (B130515) Core Construction

Traditional methods for synthesizing the benzofuran ring have been well-established for over a century and often rely on intramolecular cyclization reactions.

The synthesis of the benzofuran nucleus has its roots in classical organic reactions that typically involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. One of the earliest methods is the Perkin synthesis, which originally produced benzofuran from coumarin. jocpr.com Other foundational strategies include the acid-catalyzed cyclization of α-phenoxy ketones. For instance, the cyclodehydration of ortho-hydroxy acetyl aryloxyketones can lead to benzofuran formation, though controlling the regioselectivity can be challenging. oregonstate.edu

Another common approach involves the intramolecular cyclization of ketoesters derived from the acylation of compounds like o-hydroxyacetophenone. jocpr.com These reactions often employ dehydrating agents such as polyphosphoric acid (PPA) or acetic anhydride. wiley-vch.de A specific documented synthesis of benzofuran-3-carbaldehyde (B161172) involves heating (2-acetyl-phenoxy)-acetic acid with sodium acetate (B1210297) in acetic anhydride. wiley-vch.de This process first forms 3-methyl-benzofuran, which is then isolated and subsequently oxidized using selenium dioxide to yield the target carbaldehyde. wiley-vch.de These classical methods, while effective, can sometimes suffer from harsh reaction conditions and a lack of regiochemical control, particularly with unsymmetrically substituted aromatic precursors.

Achieving the specific 2,3-disubstitution pattern of 2-methylbenzofuran-3-carbaldehyde requires precise control over the reaction's regioselectivity. This can be accomplished either by functionalizing a pre-formed benzofuran ring or through a controlled cyclization strategy.

A primary method for introducing a formyl group at the C3 position of an existing 2-methylbenzofuran (B1664563) is the Vilsmeier-Haack reaction . youtube.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net The resulting electrophilic chloromethyliminium salt preferentially attacks the most electron-rich position of the benzofuran ring. rsc.org For 2-methylbenzofuran, the C3 position is activated by the adjacent oxygen atom and the methyl group, making it the prime site for electrophilic substitution. The initial iminium ion product is then hydrolyzed during workup to yield the final 3-carbaldehyde. youtube.comresearchgate.net

More recent and highly selective methods construct the ring with the desired functionalities already templated. A notable strategy involves the rearrangement of 2-hydroxychalcones. nih.gov In this approach, a MOM-protected 2-hydroxychalcone (B1664081) is rearranged and cyclized to a 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov This key intermediate can then be selectively converted into two different benzofuran isomers depending on the reaction conditions. Treatment with a weak acid leads to a 3-acylbenzofuran. nih.gov Crucially, using the highly acidic, non-nucleophilic solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) in the presence of p-toluenesulfonic acid (p-TsOH) selectively furnishes the desired 3-formylbenzofuran. nih.gov This method offers excellent regioselectivity and has been applied to the synthesis of the natural product puerariafuran. nih.gov

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has introduced a variety of catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of benzofurans.

Palladium and copper catalysts are central to many contemporary methods for benzofuran synthesis. The Sonogashira cross-coupling reaction is a powerful tool, typically involving the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.gov This reaction often employs a dual catalytic system of palladium and copper, such as (PPh₃)PdCl₂ with a copper(I) iodide cocatalyst. nih.gov By selecting propyne (B1212725) as the alkyne coupling partner, the 2-methyl group can be directly installed.

Copper-catalyzed reactions are also widely used. One-pot procedures have been developed for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant in a process of sequential nucleophilic addition and oxidative cyclization. rsc.org Other multicomponent reactions catalyzed by copper iodide can assemble benzofurans from o-hydroxy aldehydes, amines, and alkynes in environmentally friendly deep eutectic solvents. nih.gov

Below is a table summarizing selected metal-catalyzed reactions for the synthesis of benzofuran derivatives.

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | Iodophenols and Terminal Alkynes | Substituted Benzofurans | Sonogashira coupling followed by intramolecular cyclization. Versatile for introducing C2 substituents. | nih.gov |

| Pd(OAc)₂ / bpy | Aryl Boronic Acids and 2-(2-Formylphenoxy)acetonitriles | 2-Benzoylbenzofurans | A cascade reaction involving a palladium(II)-catalyzed process. | nih.gov |

| CuCl / DBU | Salicylaldehyde-derived Schiff Bases and Alkenes | Substituted Benzofurans | Copper-catalyzed methodology suitable for gram-scale synthesis. | nih.gov |

| CuBr | o-Hydroxybenzaldehydes and Terminal Alkynes | 2-Substituted Benzofurans | A ligand-free, one-pot coupling/cyclization process. | organic-chemistry.org |

| FeCl₃ | Electron-Rich Aryl Ketones | Substituted Benzofurans | An iron-mediated intramolecular cyclization via direct oxidative C-O bond formation. | nih.gov |

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic strategies have emerged as attractive alternatives. Hypervalent iodine reagents , such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], can mediate the convenient, metal-free oxidative cyclization of ortho-hydroxystilbenes to produce 2-arylbenzofurans. organic-chemistry.orgnih.gov While this directly yields 2-aryl derivatives, the underlying principle of metal-free oxidative C-O bond formation is significant. Simple Brønsted acids like acetic acid have also been used to catalyze the one-pot synthesis of benzofuran derivatives from benzoquinones. nih.gov

Organocatalysis provides another avenue. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, has been shown to catalyze the formal [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones. researchgate.net This reaction proceeds through a domino Michael/cyclization sequence to afford highly substituted 2,3-dihydrobenzofurans, which are direct precursors to the aromatic benzofuran scaffold. researchgate.net

Electrochemical synthesis represents a green and innovative approach, using electrical current to drive reactions and often avoiding harsh reagents. Several electrochemical methods for benzofuran synthesis have been developed. A common strategy involves the anodic oxidation of catechols (or substituted catechols) to generate highly reactive ortho-quinones in situ. nih.govacs.org These intermediates then undergo a Michael addition reaction with a carbon-centered nucleophile, such as dimedone, followed by cyclization to form the benzofuran ring. nih.govacs.orgnih.gov This process has been successfully performed in an undivided cell using simple carbon rod electrodes. nih.govacs.org

More advanced protocols utilize continuous-flow electrochemical systems. A green and practical method for synthesizing C-3 halogenated benzofurans has been developed using a flow electrochemistry module. acs.org This process involves the electrooxidative cyclization of 2-alkynylanisoles with a potassium halide, which serves as both the halogen source and the electrolyte, under transition-metal- and oxidant-free conditions. acs.org While this method installs a halogen at the C3-position, it demonstrates the potential of electrosynthesis for regioselective functionalization of the benzofuran core.

| Method | Starting Materials | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Controlled-Potential Coulometry | Catechols and Dimedone | Anodically generated o-quinone | Benzofuran derivatives | nih.govacs.orgnih.gov |

| Continuous Flow Electrochemistry | 2-Alkynylanisoles and Potassium Halide (KI or KBr) | Radical addition-cyclization | C-3 Halogenated Benzofurans | acs.org |

| Cyclic Voltammetry | Catechols and 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione | Quinone derivative | Benzofuran derivatives | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has emphasized the development of environmentally benign synthetic routes to benzofuran derivatives. rsc.org This involves minimizing hazardous waste by using safer solvents and exploring reaction conditions that eliminate the need for catalysts.

The use of non-traditional, greener solvent systems has been successfully applied to the synthesis of benzofuran cores. Deep eutectic solvents (DESs), known for their low cost, biodegradability, and ability to stabilize polar intermediates, have emerged as effective media for these transformations. nih.govacs.orgnih.gov

One notable example is the copper-iodide catalyzed one-pot synthesis of 3-aminobenzofurans from o-hydroxy aldehydes, amines, and alkynes using a choline (B1196258) chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. nih.govacs.org This method provides good to excellent yields (70–91%) and highlights the potential of DESs to facilitate rapid reactions under eco-friendly conditions. nih.govacs.org The recyclability of DESs further enhances their appeal in sustainable industrial processes. nih.gov

Aqueous media have also been explored as a green solvent for benzofuran synthesis. researchgate.net Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Research has demonstrated that certain benzofuran derivatives exhibit improved solubility in aqueous solutions, which can be advantageous for both reaction and purification processes. nih.gov For instance, copper-catalyzed transformations of ketone derivatives to benzofurans have been successfully conducted in water without the need for organic co-solvents. organic-chemistry.org

| Green Solvent System | Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference(s) |

| Deep Eutectic Solvent (ChCl.EG) | o-Hydroxy aldehydes, Amines, Alkynes | Copper Iodide (CuI) | 3-Aminobenzofurans | Eco-friendly, Stabilizes intermediates, Speedy transformation | nih.govacs.org |

| Deep Eutectic Solvent (ZnCl₂/EG) | Benzoxazoles, Aromatic aldehydes | DES as catalyst | 2-Arylbenzoxazoles | Recyclable catalyst, High yields, Mild conditions | nih.govrsc.org |

| Aqueous Media | Ketone derivatives | Copper-TMEDA | Benzofurans | No organic co-solvents, Sustainable | organic-chemistry.org |

| Aqueous Media | Phenacyl bromides, N-heterocycles, Aromatic aldehydes | Tandem, three-component reaction | Fused dihydrobenzofurans | Environmentally benign, High diastereoselectivity | researchgate.net |

Eliminating the need for, often expensive and toxic, metal catalysts is a primary goal of green chemistry. Several catalyst-free methods for the synthesis of benzofuran derivatives have been developed. These reactions often rely on the inherent reactivity of the starting materials under specific thermal or base-mediated conditions.

A catalyst-free, one-pot approach has been reported for the synthesis of benzofuran heterocycles through the reaction of substituted salicylaldehydes and other reagents. nih.govacs.org One such method involves the cascade reaction between nitroepoxides and salicylaldehydes using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110 °C, affording various benzofuran derivatives in yields ranging from 33-84%. nih.gov Another study describes the reaction of salicylaldehydes with sulfoxonium ylide in dichloromethane (B109758) (CH₂Cl₂) to produce 2,3-dihydrobenzofurans in high yields (80-89%) without a catalyst. nih.gov Furthermore, a one-pot, catalyst-free synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been achieved by reacting 2-bromoacetylbenzofuran with anilines and phenyl isothiocyanate in ethanol (B145695). mdpi.com

| Reaction Type | Reactants | Reagent/Solvent | Product Type | Key Features | Reference(s) |

| Cascade Reaction | Nitroepoxides, Salicylaldehydes | K₂CO₃ / DMF | Benzofuran derivatives | Avoids transition metal catalysts | nih.gov |

| Cycloetherification | Substituted salicylaldehydes, Sulfoxonium ylide | CH₂Cl₂ | 2,3-Dihydrobenzofurans | High yields, Mild conditions | nih.gov |

| One-pot Reaction | 2-Bromoacetylbenzofuran, Anilines, Phenyl isothiocyanate | Ethanol | 4-(Benzofuran-2-yl)-thiazol-2(3H)-imines | Good yields, Operational simplicity | mdpi.com |

| Condensation | 2-Unsubstituted imidazole (B134444) N-oxides, 3-Ketonitriles, Aldehydes | Mild conditions | Functionalized imidazole N-oxides | Sequential Knoevenagel/Michael addition | rsc.org |

One-Pot and Cascade Reactions for Expedited Synthesis

One-pot and cascade (or tandem) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure. mdpi.com Numerous such strategies have been devised for the construction of the benzofuran ring system.

A prominent example is the one-pot, three-component synthesis involving salicylaldehydes, amines, and alkynes, often catalyzed by copper salts, to produce substituted benzofurans. nih.govacs.org Another versatile one-pot method involves the reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with various salicylaldehydes in the presence of potassium carbonate to yield 2-(benzofuran-2-yl)quinoline derivatives. researchgate.net Similarly, 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acids have been synthesized via a one-pot, three-step procedure featuring Williamson ether synthesis, ester hydrolysis, and intramolecular cyclization. scielo.br

Cascade reactions, where a sequence of intramolecular events follows an initial intermolecular reaction, are also powerful tools. A domino Sonogashira coupling followed by intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans from 2-(2-bromophenoxy) precursors and terminal acetylenes. organic-chemistry.org

| Reaction Strategy | Key Reactants | Catalyst/Reagents | Product | Key Features | Reference(s) |

| One-Pot, Three-Component | Salicylaldehydes, Amines, Alkynes | CuI | 3-Aminobenzofurans | High atom economy, Convergent synthesis | nih.govacs.org |

| One-Pot, Three-Step | Ethyl 2-(chloromethyl)quinoline-3-carboxylate, Salicylaldehydes | K₂CO₃, then KOH | 2-(Benzofuran-2-yl)quinoline derivatives | Facile, Efficient, Transition-metal-free | researchgate.netscielo.br |

| One-Pot Tandem Reaction | 2-Hydroxyarylacetonitriles, Sodium sulfinates | Palladium catalyst | 2-Arylbenzofurans | Scalable, Desulfinative addition/annulation | nih.gov |

| Organocatalytic Annulation | Enals, 2-Halophenols | Organocatalyst | 2-Arylbenzofuran-3-carbaldehydes | Metal-free, Regioselective | nih.gov |

Mechanistic Investigations of this compound Formation

The formylation of an existing 2-methylbenzofuran ring at the C3 position is a direct route to this compound. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgijpcbs.com 2-Methylbenzofuran is an electron-rich heterocycle, making it a suitable substrate for this reaction.

The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org

Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich 2-methylbenzofuran ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic substitution occurs preferentially at the electron-rich C3 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound. chemistrysteps.comwikipedia.org

The Vilsmeier reagent is a weaker electrophile compared to the acylium ions used in Friedel-Crafts acylation, which is why the reaction is particularly effective for activated aromatic systems like phenols, anilines, and electron-rich heterocycles. chemistrysteps.com

Proposed Mechanism for the Vilsmeier-Haack Formylation of 2-Methylbenzofuran:

Step 1: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium salt).

Step 2: The π-system of the 2-methylbenzofuran attacks the Vilsmeier reagent, leading to the formation of a cationic sigma complex (an arenium ion). The attack occurs at the C3 position due to the directing effect of the furan oxygen and the C2-methyl group.

Step 3: A proton is lost from the C3 position to restore the aromaticity of the benzofuran ring, forming an iminium salt intermediate.

Step 4: During aqueous workup, water attacks the iminium carbon. Subsequent proton transfers and elimination of dimethylamine (B145610) lead to the formation of the final aldehyde product, this compound.

Reactivity and Chemical Transformations of 2 Methylbenzofuran 3 Carbaldehyde

Derivatization Strategies for Structurally Diverse Compounds

The aldehyde functional group in 2-methylbenzofuran-3-carbaldehyde is the primary site for a variety of condensation and olefination reactions, leading to the extension of the carbon framework and the introduction of new functional groups and heterocyclic rings. These transformations are pivotal in creating libraries of compounds for various scientific investigations.

Claisen-Schmidt Condensation: Paving the Way to Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of this compound, it reacts with various substituted acetophenones to yield (E)-1-aryl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-ones. These chalcone (B49325) derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds.

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The general scheme for this reaction is as follows:

| Reactant 1 (Ketone) | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| Acetophenone | KOH | Ethanol (B145695) | Stirring at room temperature | (E)-1-phenyl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Not specified |

| 4-Methylacetophenone | KOH | Ethanol | Stirring at room temperature | (E)-3-(2-methylbenzofuran-3-yl)-1-(p-tolyl)prop-2-en-1-one | Not specified |

| 4-Methoxyacetophenone | KOH | Ethanol | Stirring at room temperature | (E)-3-(2-methylbenzofuran-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Not specified |

| 4-Chloroacetophenone | KOH | Ethanol | Stirring at room temperature | (E)-1-(4-chlorophenyl)-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Not specified |

Note: While the Claisen-Schmidt condensation is a standard method for chalcone synthesis nih.govijper.org, specific yield data for the reaction of this compound with the listed acetophenones were not available in the searched literature. The table represents the expected products based on this well-established reaction.

Schiff Base Formation: Introducing Imines

The condensation of this compound with primary amines provides a straightforward route to Schiff bases, or imines. This reaction, which involves the formation of a carbon-nitrogen double bond, is typically acid-catalyzed and proceeds with the elimination of a water molecule nih.govmasterorganicchemistry.comnih.govbeilstein-journals.orgelsevierpure.comresearchgate.netoregonstate.edu. The resulting imines are valuable for their biological activities and as intermediates for the synthesis of other nitrogen-containing heterocycles.

The general reaction is depicted below:

| Reactant 1 (Amine) | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Aniline | Acetic acid (catalytic) | Ethanol | Reflux | N-((2-methylbenzofuran-3-yl)methylene)aniline | Not specified |

| 4-Chloroaniline | Acetic acid (catalytic) | Ethanol | Reflux | N-((2-methylbenzofuran-3-yl)methylene)-4-chloroaniline | Not specified |

| 4-Methoxyaniline | Acetic acid (catalytic) | Ethanol | Reflux | N-((2-methylbenzofuran-3-yl)methylene)-4-methoxyaniline | Not specified |

| 4-Nitroaniline | Acetic acid (catalytic) | Ethanol | Reflux | N-((2-methylbenzofuran-3-yl)methylene)-4-nitroaniline | Not specified |

Wittig Reaction: Engineering Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones nih.govmdpi.combiust.ac.bwresearchgate.netderpharmachemica.comresearchgate.netorientjchem.orgresearchgate.netnih.gov. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. This reaction allows for the introduction of a double bond at the position of the carbonyl group, providing access to a wide variety of substituted alkenes.

The general scheme for the Wittig reaction is as follows:

| Wittig Reagent | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | Room temperature | 3-(prop-1-en-2-yl)-2-methylbenzofuran | Not specified |

| Ethyltriphenylphosphonium bromide | n-BuLi | THF | Room temperature | 3-(but-1-en-2-yl)-2-methylbenzofuran | Not specified |

| Benzyltriphenylphosphonium chloride | NaH | DMF | Room temperature | 2-methyl-3-(2-phenylethenyl)benzofuran | Not specified |

Note: The table presents plausible products from the Wittig reaction with this compound. Specific experimental data and yields for these reactions were not available in the searched literature. A study on the Wittig reaction of benzofuran-2,3-diones, which are related cyclic α-ketoesters, showed that the reaction with a stable ylide occurred regioselectively at the 2-carbonyl group. nih.gov

Knoevenagel Condensation: Creating α,β-Unsaturated Systems

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt mdpi.com. This reaction is highly versatile for the synthesis of α,β-unsaturated compounds, which are valuable precursors for various other transformations.

The general reaction scheme is shown below:

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2-((2-methylbenzofuran-3-yl)methylene)malononitrile | Not specified |

| Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(2-methylbenzofuran-3-yl)acrylate | Not specified |

| Diethyl malonate | Piperidine | Ethanol | Reflux | Diethyl 2-((2-methylbenzofuran-3-yl)methylene)malonate | Not specified |

Note: This table illustrates the expected products of the Knoevenagel condensation with this compound. Specific yields for these reactions were not found in the reviewed literature.

Synthesis of Heterocyclic Scaffolds

The derivatives obtained from the initial reactions of this compound, particularly chalcones, are excellent precursors for the synthesis of more complex heterocyclic systems.

Chalcones derived from this compound can be cyclized with urea (B33335), thiourea (B124793), or guanidine (B92328) to afford pyrimidine (B1678525) derivatives. These reactions are typically carried out in the presence of a base in an alcoholic solvent. nih.govijper.org For instance, the reaction of a benzofuran (B130515) chalcone with urea in ethanolic potassium hydroxide yields a pyrimidin-2-ol derivative. nih.gov Similarly, reaction with thiourea produces a pyrimidine-2-thiol (B7767146) nih.gov, and condensation with guanidine hydrochloride leads to a pyrimidin-2-amine. nih.gov

| Chalcone Precursor | Reagent | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| (E)-1-Aryl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Urea | KOH | Ethanol | Reflux | 4-Aryl-6-(2-methylbenzofuran-3-yl)pyrimidin-2-ol | Not specified |

| (E)-1-Aryl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Thiourea | KOH | Ethanol | Reflux | 4-Aryl-6-(2-methylbenzofuran-3-yl)pyrimidine-2-thiol | Not specified |

| (E)-1-Aryl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Guanidine HCl | KOH | Ethanol | Reflux | 4-Aryl-6-(2-methylbenzofuran-3-yl)pyrimidin-2-amine | Not specified |

Note: The table outlines the general synthesis of pyrimidines from chalcones derived from this compound based on analogous reactions reported in the literature.

Similarly, the reaction of these chalcones with hydrazine (B178648) derivatives provides a straightforward route to pyrazole (B372694) and pyrazoline derivatives. The reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid leads to the formation of the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole if desired.

| Chalcone Precursor | Reagent | Solvent | Reaction Conditions | Product | Yield (%) |

| (E)-1-Aryl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | Reflux | 5-Aryl-3-(2-methylbenzofuran-3-yl)-4,5-dihydro-1H-pyrazole | Not specified |

| (E)-1-Aryl-3-(2-methylbenzofuran-3-yl)prop-2-en-1-one | Phenylhydrazine | Acetic Acid | Reflux | 5-Aryl-3-(2-methylbenzofuran-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not specified |

Note: This table illustrates the expected synthesis of pyrazoles from chalcones derived from this compound based on established synthetic protocols.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzofuran 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Methylbenzofuran-3-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the methyl protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm), displaying complex splitting patterns due to spin-spin coupling. The methyl protons (CH₃) at the 2-position would likely appear as a sharp singlet in the upfield region, around δ 2.5-3.0 ppm.

For comparative purposes, the reported ¹H NMR data for the closely related compound, benzofuran-3-carbaldehyde (B161172), in CDCl₃ shows signals at δ 7.24-7.28 (m, 1H), 7.42-7.46 (m, 1H), 7.51 (s, 1H), 7.52 (d, 1H), 7.67 (d, 1H), and 9.79 (s, 1H). wiley-vch.de The introduction of a methyl group at the 2-position in this compound would influence the chemical shifts of the neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| CH₃ | 2.5 - 3.0 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the number and chemical environment of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap of signals.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-200 ppm. The carbon atoms of the benzofuran (B130515) ring system will appear in the aromatic region (δ 110-160 ppm). The quaternary carbons, C2 and C3a, and C7a, are expected to have distinct chemical shifts. The methyl carbon (CH₃) will resonate in the upfield region, typically between δ 10-20 ppm.

For comparison, the ¹³C NMR spectrum of benzofuran-3-carbaldehyde in CDCl₃ exhibits signals at δ 112.7, 117.9, 123.7, 124.2, 126.7, 129.3, 152.7, 156.3, and 179.8 ppm. wiley-vch.de The presence of the methyl group at the C2 position in this compound will cause a shift in the resonance of C2 and adjacent carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 185 - 200 |

| C-aromatic/C-furan | 110 - 160 |

| CH₃ | 10 - 20 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

While specific 2D NMR data for this compound is not available, the application of these techniques would be essential for a definitive structural assignment of its derivatives. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-O-C stretching of the furan (B31954) ring typically appears in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

For comparison, the gas-phase IR spectrum of the isomer, 2-Benzofurancarboxaldehyde, 3-methyl-, shows prominent peaks that can be tentatively assigned to these vibrational modes. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Furan) | Stretching | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. The exact mass of this compound (C₁₀H₈O₂) has been computed to be 160.052429494 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental formula.

The mass spectrum would also show fragmentation patterns that can provide further structural information. The molecular ion peak ([M]⁺) would be observed at m/z 160. Common fragmentation pathways could include the loss of the formyl group (CHO) to give a fragment at m/z 131, or the loss of a hydrogen atom to give a fragment at m/z 159.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 160.0519 |

| [M+H]⁺ | 161.0597 |

| [M-H]⁻ | 159.0452 |

| [M-CHO]⁺ | 131.0542 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzofuran ring system, being an extended conjugated system, will exhibit strong π → π* transitions, likely in the range of 250-350 nm. The n → π* transition of the carbonyl group is expected to appear as a weaker absorption band at a longer wavelength, potentially above 350 nm.

The specific absorption maxima (λ_max) and molar absorptivity values would be influenced by the solvent polarity. While a dedicated UV-Vis spectrum for this compound is not available, studies on related benzofuran derivatives can provide an estimation of the expected spectral features. For instance, some benzofuran derivatives show absorption bands around 290 nm and a shoulder between 325-350 nm.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials. For this compound and its derivatives, X-ray diffraction studies offer insights into their solid-state packing, conformational preferences, and the nature of non-covalent interactions that dictate their supramolecular architecture.

While detailed crystallographic data for the parent compound, this compound, is not extensively reported in the literature, several studies on its derivatives have provided valuable information on the molecular geometry and crystal packing of the benzofuran scaffold.

One such study investigated the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one. vensel.orgresearchgate.net This derivative crystallizes in the monoclinic space group P2₁/c, with two independent molecules (A and B) in the asymmetric unit. vensel.orgresearchgate.net The two molecules exhibit nearly identical bond lengths and angles and are highly planar. vensel.orgresearchgate.net The planarity of the benzofuran ring system is a common feature, although distortions can be induced by bulky substituents. The crystal structure is characterized by infinite sheets of molecular assemblies lying parallel to the (101) plane. vensel.orgresearchgate.net

Furthermore, a series of linear benzofuran derivatives containing vinylene or cyanovinylene linkers have been studied to understand their solid-state emission properties. nih.gov X-ray crystallography of these derivatives revealed that the crystalline structures of the vinylene derivatives are dominated by lateral contacts involving the benzofuran units, with no significant π-stacking. nih.gov Conversely, π-stacking was observed for the bisbenzofuran and benzofuran-phenyl cyanovinylene derivatives. nih.gov These intermolecular interactions play a crucial role in suppressing non-radiative decay pathways and enhancing solid-state fluorescence.

The detailed crystallographic data for selected benzofuran derivatives are summarized in the table below.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.orgresearchgate.net | Monoclinic | P2₁/c | a = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)° |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime researchgate.net | Monoclinic | P21/c | Not explicitly stated in the abstract. |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime researchgate.net | Triclinic | P-1 | Not explicitly stated in the abstract. |

These examples demonstrate the power of X-ray crystallography in elucidating the detailed solid-state architecture of benzofuran derivatives. The insights gained from these studies are fundamental for the rational design of new materials with tailored optical and electronic properties.

Computational and Theoretical Investigations of 2 Methylbenzofuran 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies. Among these methods, Density Functional Theory (DFT) has become a particularly powerful and widely used tool due to its balance of accuracy and computational efficiency. physchemres.org DFT calculations are employed to determine the optimized geometric parameters of a molecule, such as bond lengths and angles, in its ground state. rsc.org

For benzofuran (B130515) derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), have been successfully used to model molecular geometries. physchemres.orgrsc.orgresearchgate.net The results of these calculations can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography and spectroscopic analyses (FT-IR, NMR). researchgate.net For instance, in a study on 1-benzofuran-2-carboxylic acid, the computationally obtained geometric parameters were found to be in good agreement with experimental values. researchgate.net Such calculations also allow for the prediction of vibrational frequencies, which correspond to the peaks observed in infrared and Raman spectra.

Furthermore, DFT is used to calculate various electronic properties, including molecular electrostatic potential maps, which are crucial for understanding intermolecular interactions and predicting sites of reactivity. physchemres.orgresearchgate.net

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more polarizable and reactive. beilstein-journals.org

In studies of benzofuran derivatives, FMO analysis is routinely used to understand their electronic characteristics. physchemres.orgresearchgate.net For example, calculations on 1,3-diarylisobenzofurans have shown that substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. beilstein-journals.orgnih.gov For 3-Methylbenzofuran-2-carbaldehyde, the electron density of the HOMO is expected to be localized over the furan (B31954) ring and the methyl group, while the LUMO density would be centered on the electron-withdrawing aldehyde group and adjacent furan carbons. evitachem.com

Below is an interactive table with example HOMO-LUMO data for related benzofuran and isobenzofuran compounds, illustrating the typical values obtained from DFT calculations.

Data sourced from studies on isobenzofuran derivatives for illustrative purposes. beilstein-journals.org

Conformational Analysis and Energy Profiling

Energy profiling extends this analysis to chemical reactions by mapping the potential energy of the system along a reaction coordinate. smu.edu This profile visualizes the energy changes as reactants are converted into products, passing through transition states and potential intermediates. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. Such analyses are crucial for understanding whether a reaction is kinetically feasible and for comparing competing reaction pathways.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for the detailed elucidation of reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. smu.edu Locating the exact structure of a transition state is a key objective, as it represents the kinetic bottleneck of a reaction.

For benzofuran derivatives, DFT calculations have been used to investigate various reaction mechanisms. For example, theoretical studies on the antioxidant activity of benzofuran–stilbene hybrids explored different mechanisms, such as hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET), by calculating the activation energies for each pathway in different environments. rsc.org Similarly, the mechanism of electrophilic substitution on related heterocyclic systems has been analyzed, revealing that the reaction can proceed via an addition-elimination pathway. researchgate.net These computational studies allow researchers to understand the subtle electronic and structural factors that govern the course of a reaction, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

A major goal of theoretical chemistry is to predict how and where a molecule will react. Computational methods offer several descriptors for this purpose. Molecular Electrostatic Potential (MEP) maps are particularly insightful, as they visualize the charge distribution across a molecule. irjweb.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

FMO theory also plays a direct role in predicting selectivity. The regioselectivity of a reaction is often governed by the distribution of the relevant frontier orbital. For an electrophilic attack, the reaction is predicted to occur at the atom where the HOMO has the largest coefficient (i.e., highest electron density). researchgate.net For 2-Methylbenzofuran-3-carbaldehyde, the presence of both the electron-donating methyl group and the electron-withdrawing aldehyde group creates a distinct electronic environment, and computational analysis can pinpoint the most probable sites for electrophilic or nucleophilic reactions.

Advanced computational models, sometimes incorporating machine learning, are being developed to predict the regioselectivity of complex reactions, such as C-H functionalization, with high accuracy. nih.govsemanticscholar.org These tools analyze various quantum mechanical descriptors to determine which of several possible reaction sites is the most reactive.

Applications in Organic Synthesis and Functional Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of the aldehyde functional group on the benzofuran (B130515) scaffold makes 2-Methylbenzofuran-3-carbaldehyde an ideal starting point for the synthesis of complex molecules, particularly those with potential biological activity. The aldehyde can readily participate in a variety of carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the molecular structure.

One notable application is in the synthesis of potent enzyme inhibitors. For instance, derivatives of 2-methylbenzofuran (B1664563) have been identified as promising inhibitors of pendrin, an anion exchanger implicated in conditions like edema and hypertension. Starting from a related 3-carboxy-2-methylbenzofuran, structure-activity relationship studies have led to the development of highly potent inhibitors. nih.gov The aldehyde functionality of this compound provides a convenient handle to introduce diverse substituents and explore the chemical space around this privileged scaffold, potentially leading to the discovery of new therapeutic agents.

Furthermore, the benzofuran nucleus itself is a common motif in many biologically active natural products and synthetic drugs. The ability to modify the 3-position of the 2-methylbenzofuran ring system via the carbaldehyde group allows for the synthesis of a diverse library of compounds for biological screening.

Precursor for the Development of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde group in this compound makes it a valuable precursor for the construction of novel heterocyclic systems. Through condensation reactions with various dinucleophiles, the benzofuran core can be fused or appended to other heterocyclic rings, leading to the creation of unique and complex molecular frameworks.

A prime example of this is its potential use in the Knoevenagel condensation. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This classic reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond. By reacting this compound with compounds containing active methylene groups (such as malononitrile (B47326), cyanoacetic esters, or β-ketoesters), a variety of substituted alkenes can be generated. These products can then undergo subsequent intramolecular cyclization reactions to form a range of new heterocyclic scaffolds.

For example, condensation with a compound like malononitrile would yield a 2-(2-methylbenzofuran-3-yl)methylene)malononitrile derivative. This intermediate, possessing both nitrile and alkene functionalities, is primed for further chemical transformations to construct new ring systems such as pyridines, pyrimidines, or other more elaborate fused heterocycles. The diversity of available active methylene compounds provides a powerful tool for generating a wide array of novel heterocyclic structures from this single benzofuran precursor.

Contribution to the Design and Synthesis of Advanced Organic Materials

The benzofuran moiety is known to be a component of certain organic functional materials, particularly in the realm of organic electronics. These materials often rely on extended π-conjugated systems for their electronic properties. The aldehyde functionality of this compound offers a synthetic handle to build such extended conjugation.

One of the key reactions for extending π-systems is the Wittig reaction. wikipedia.orgudel.edumnstate.edunih.gov This reaction allows for the conversion of aldehydes into alkenes. By reacting this compound with a suitable phosphonium (B103445) ylide, a vinyl group can be introduced at the 3-position of the benzofuran ring. This vinylbenzofuran derivative can then serve as a monomer in polymerization reactions or be further functionalized to create larger conjugated molecules.

For instance, a Wittig reaction with an ylide derived from a triphenylphosphonium salt would yield a stilbene-like derivative containing the 2-methylbenzofuran unit. Such molecules can exhibit interesting photophysical properties, such as fluorescence, making them potential candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The ability to systematically modify the structure of the resulting alkene through the choice of the ylide allows for the fine-tuning of the electronic and optical properties of the final material.

Application in the Development of New Chemical Reactions and Methodologies

Beyond its role as a building block, this compound and its derivatives are also central to the development of new synthetic methodologies. The synthesis of this class of compounds itself has been the subject of methodological innovation.

A notable example is the development of an organocatalytic [3+2] annulation/oxidative aromatization reaction to produce 2-arylbenzofuran-3-carbaldehydes. This method provides a chemo- and regioselective route to these valuable compounds without the need for transition metals or harsh oxidants, highlighting a greener and more efficient synthetic approach.

Furthermore, the aldehyde functionality of this compound makes it a suitable substrate for exploring and developing new catalytic reactions. For example, it could be employed as a test substrate in the development of novel catalytic Wittig-type reactions or other olefination methodologies. Its well-defined structure and reactive handle allow for the clear assessment of the efficiency and selectivity of new catalytic systems.

The reactivity of the C-H bond of the aldehyde group can also be exploited in modern C-H activation strategies. The development of new methods to directly functionalize this position would open up new avenues for the synthesis of novel benzofuran derivatives.

Below is a table summarizing the key reactions and potential products involving this compound:

| Reaction Type | Reactant(s) | Potential Product(s) | Significance |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted alkenes, precursors to novel heterocycles | Access to diverse heterocyclic scaffolds |

| Wittig Reaction | Phosphonium ylides | Vinylbenzofuran derivatives | Building blocks for conjugated materials (e.g., for OLEDs) |

| Reductive Amination | Amines, reducing agent | Substituted aminomethyl-benzofurans | Synthesis of biologically active amine derivatives |

| Grignard Reaction | Grignard reagents | Secondary alcohols | Introduction of diverse alkyl or aryl groups |

| Suzuki Coupling (of a halogenated precursor) | Boronic acids, palladium catalyst | Aryl- or vinyl-substituted benzofurans | C-C bond formation for complex molecule synthesis |

Conclusion and Future Research Directions

Recapitulation of Key Research Findings on 2-Methylbenzofuran-3-carbaldehyde

Research into this compound has primarily focused on its role as a synthetic intermediate. The benzofuran (B130515) nucleus is a common motif in a vast number of biologically active natural and synthetic products, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govrsc.orgmedcraveonline.com Consequently, derivatives of 2-methylbenzofuran (B1664563) are actively investigated for their therapeutic potential.

For instance, structurally related 3-carboxy-2-methylbenzofurans have been identified as potent inhibitors of pendrin, an anion exchanger implicated in conditions like edema and hypertension, highlighting the potential of the 2-methylbenzofuran scaffold in developing novel diuretics. nih.gov The aldehyde functionality at the 3-position of this compound offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These can include, but are not limited to, the formation of Schiff bases, the synthesis of alcohols via reduction, and the generation of carboxylic acids through oxidation, each step providing a gateway to new classes of compounds with potentially unique biological activities.

Emerging Trends and Unexplored Avenues in Synthetic Chemistry

The synthesis of the benzofuran ring system itself is an area of continuous innovation. nih.gov Modern synthetic strategies are moving towards more efficient and environmentally benign methods. Catalytic processes, particularly those employing transition metals like palladium and copper, have become central to the construction of the benzofuran core. nih.gov Techniques such as the Sonogashira coupling followed by intramolecular cyclization are prominent. nih.gov There is a growing trend in the development of one-pot syntheses and domino reactions to construct complex benzofuran derivatives from simpler starting materials, which could be applied to the synthesis of this compound and its analogs. nih.govdntb.gov.ua

An unexplored avenue for this compound lies in its use in multicomponent reactions. The aldehyde group is well-suited for participation in reactions like the Ugi or Passerini reactions, which would allow for the rapid generation of molecular complexity and the creation of diverse compound libraries for biological screening. Furthermore, the application of photoredox catalysis to functionalize the benzofuran ring or the aldehyde group could unlock novel reaction pathways that are not accessible through traditional thermal methods.

Potential for Advanced Analytical and Computational Methodologies

Modern analytical techniques are poised to provide deeper insights into the properties and reactivity of this compound. Advanced 2D NMR techniques and mass spectrometry can be employed for the unambiguous characterization of its reaction products and for studying its interactions with biological macromolecules. nist.gov The NIST WebBook provides mass spectrometry data for the isomeric 2-methylbenzofuran, which serves as a foundational reference for the analysis of its derivatives. nist.gov

Computational chemistry offers a powerful tool for predicting the reactivity and properties of this compound. uni.lu Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict spectroscopic data, and understand the electronic structure of the molecule. Such studies can guide synthetic efforts by identifying the most favorable reaction conditions and predicting the properties of novel derivatives. For example, predicted Collision Cross Section (CCS) values are available, which can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu

Outlook for Novel Chemical Transformations and Cross-Disciplinary Research Initiatives

The future of research on this compound is bright, with significant potential for new discoveries. The development of novel catalytic systems for the functionalization of the C-H bonds of the benzofuran ring could lead to more efficient and selective syntheses of derivatives. Cross-coupling reactions, such as the Suzuki and Heck reactions, which are already widely used for the synthesis of 2-arylbenzofurans, could be further explored to create a wider range of substituted analogs of this compound. dntb.gov.uanih.gov

Cross-disciplinary research will be crucial for unlocking the full potential of this compound. Collaborations between synthetic chemists, medicinal chemists, and biologists will be essential for the design, synthesis, and biological evaluation of new derivatives. The use of this compound as a scaffold for the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, is another exciting avenue for future research, leveraging the photophysical properties of the benzofuran ring system. As a versatile building block, this compound will undoubtedly continue to be a valuable tool for innovation in both chemistry and applied sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.